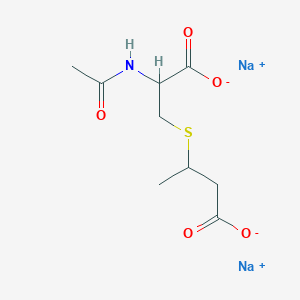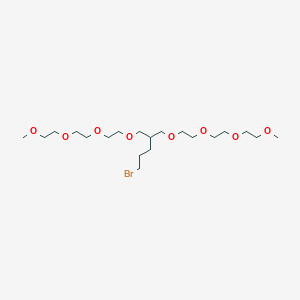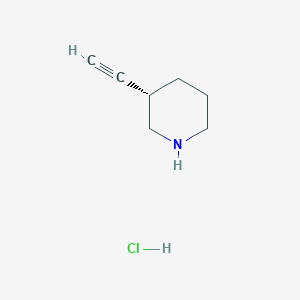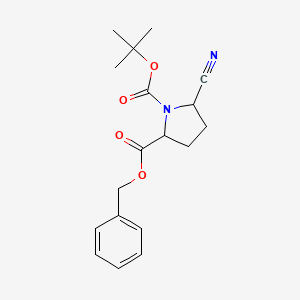
N-Biotinyl-12-aminododecanoyltobramycin Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinyl-12-aminododecanoyltobramycin Amide is a complex compound that combines the properties of biotin and tobramycin. Biotin is a vitamin that plays a crucial role in various metabolic processes, while tobramycin is a broad-spectrum antibiotic. This compound is particularly valuable in research due to its dual functionality, allowing it to be used in both biochemical assays and antimicrobial studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-12-aminododecanoyltobramycin Amide involves multiple steps. The process typically starts with the activation of biotin, followed by the introduction of a 12-aminododecanoyl linker. Tobramycin is then conjugated to this intermediate through amide bond formation. The reaction conditions often involve the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-12-aminododecanoyltobramycin Amide can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amide bond can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDC and NHS. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biotin moiety may result in biotin sulfoxide, while reduction may yield biotinylated amines .
Scientific Research Applications
N-Biotinyl-12-aminododecanoyltobramycin Amide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in protein purification and labeling due to its biotin moiety.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of N-Biotinyl-12-aminododecanoyltobramycin Amide involves its dual functionality:
Biotin Moiety: Binds to avidin or streptavidin with high affinity, enabling its use in various biochemical assays.
Tobramycin Moiety: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, exhibiting antimicrobial activity
Comparison with Similar Compounds
Similar Compounds
Biotinylated Tobramycin: Similar in structure but may have different linkers.
Biotinylated Aminoglycosides: Other aminoglycosides conjugated with biotin.
Biotinylated Antibiotics: Various antibiotics conjugated with biotin for research purposes.
Uniqueness
N-Biotinyl-12-aminododecanoyltobramycin Amide is unique due to its specific 12-aminododecanoyl linker, which provides flexibility and stability. This makes it particularly useful in applications requiring both biotinylation and antimicrobial activity .
Properties
Molecular Formula |
C40H74N8O12S |
|---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide |
InChI |
InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56) |
InChI Key |
RXOINVNLFAZVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)


![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)



![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)

![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)

![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)


